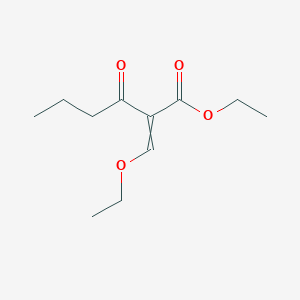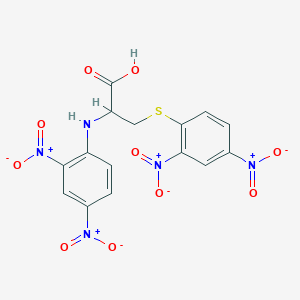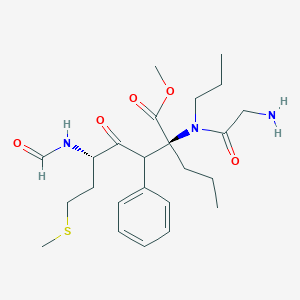
6-chloro-2-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself consists of a benzene ring fused with an imidazole ringThis compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-chloro-2-nitro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with various reagents. One common method includes the nitration of 1H-Benzimidazole, followed by chlorination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-chloro-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and other substituted benzimidazoles.
Scientific Research Applications
6-chloro-2-nitro-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits significant antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-nitro-1H-benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to microbial enzymes, disrupting their function. In cancer research, it has been found to inhibit specific enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
6-chloro-2-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-nitro-: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
1H-Benzimidazole, 5-chloro-2-nitro-: The position of the chloro group can influence the compound’s properties and applications.
1H-Benzimidazole, 6-chloro-: Lacks the nitro group, which may reduce its potential as an antimicrobial agent. The unique combination of chloro and nitro groups in this compound enhances its chemical stability and broadens its range of applications.
Properties
CAS No. |
10045-40-6 |
|---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10) |
InChI Key |
QJTAHJHXUORZQK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Synonyms |
Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



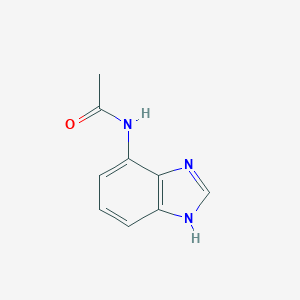

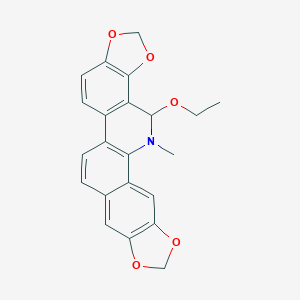
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)




![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)
